3-(chloromethyl)-2-(1-ethyl-1H-pyrazol-5-yl)pyridine
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Overview
Description
3-(chloromethyl)-2-(1-ethyl-1H-pyrazol-5-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2-(1-ethyl-1H-pyrazol-5-yl)pyridine typically involves multi-step organic reactions. One common method might include:
Formation of the Pyrazole Ring: Starting with an appropriate precursor, the pyrazole ring can be synthesized through cyclization reactions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrazole ring with the pyridine ring under specific conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-2-(1-ethyl-1H-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)-2-(1-methyl-1H-pyrazol-5-yl)pyridine
- 3-(bromomethyl)-2-(1-ethyl-1H-pyrazol-5-yl)pyridine
- 2-(1-ethyl-1H-pyrazol-5-yl)pyridine
Uniqueness
3-(chloromethyl)-2-(1-ethyl-1H-pyrazol-5-yl)pyridine is unique due to the presence of both the chloromethyl and ethyl-pyrazolyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-(chloromethyl)-2-(2-ethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-10(5-7-14-15)11-9(8-12)4-3-6-13-11/h3-7H,2,8H2,1H3 |
InChI Key |
PBSFJPJKFUJILO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=C(C=CC=N2)CCl |
Origin of Product |
United States |
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